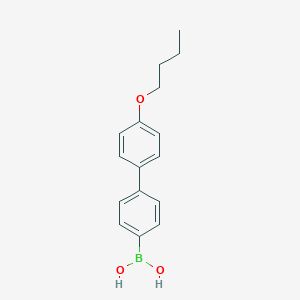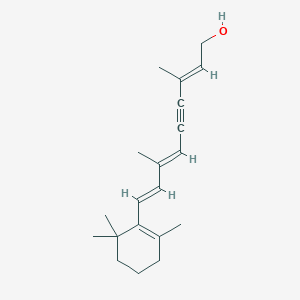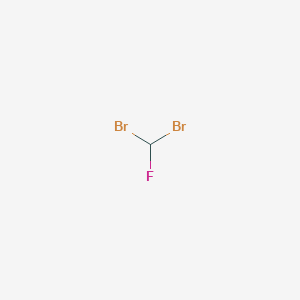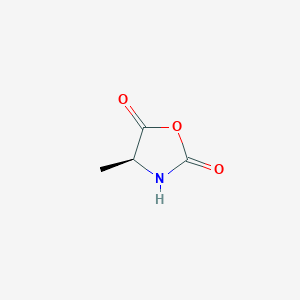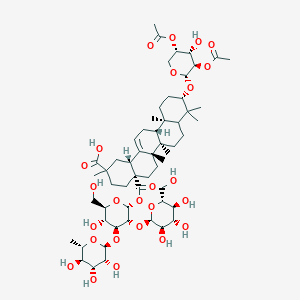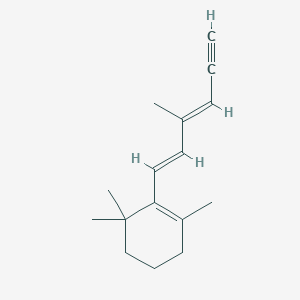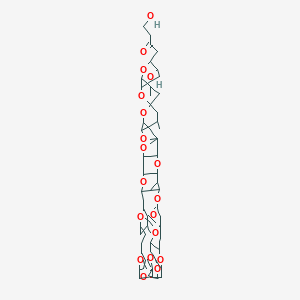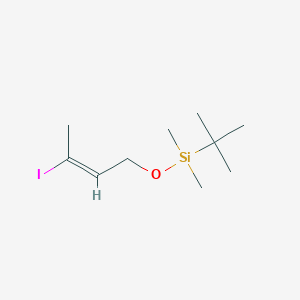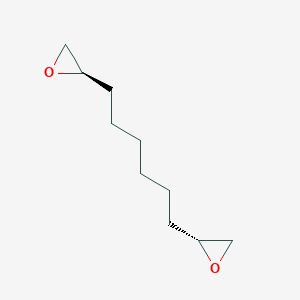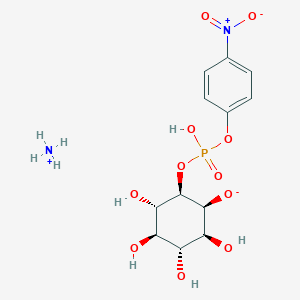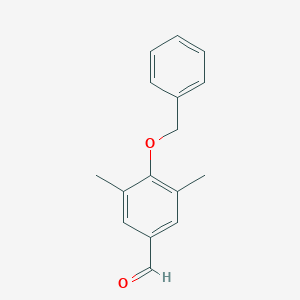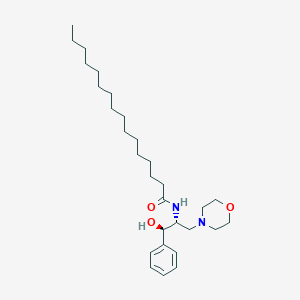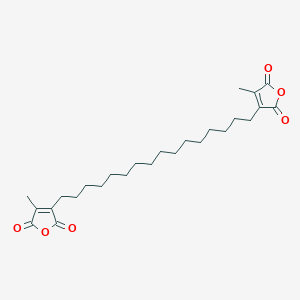
Tyromycin A
Overview
Description
Tyromycin A is a bioactive natural product . It is a naturally occurring metabolite that holds two 3-methyl maleic (citraconic) anhydride moieties . It was originally isolated from cultures of the wood basidiomycete Tyromyces lacteus .
Synthesis Analysis
The synthesis of Tyromycin A and its non-natural lower homologue involves a transition metal-catalyzed atom transfer radical cyclization and a functional rearrangement of the polyhalogenated 2-pyrrolidinones . Both routes use 10-undecenoic acid, a renewable source from castor oil, as the starting material for the preparation of the pivotal intermediates a,a,a0 ,a0 -tetrachlorodicarboxylic acids .Molecular Structure Analysis
Tyromycin A has a chemical formula of C26H38O6 . Its exact mass is 446.27 and its molecular weight is 446.584 . The InChI code for Tyromycin A is `InChI=1S/C26H38O6/c1-19-21 (25 (29)31-23 (19)27)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-22-20 (2)24 (28)32-26Scientific Research Applications
Antimicrobial Properties and Resistance
Tyrothricin, comprising gramicidins and tyrocidins, exhibits broad antimicrobial activity against gram-positive bacteria and some yeasts. It has been used for about 60 years in local treatments of infected skin and mucous membranes. Notably, tyrothricin does not easily induce microbial resistance, even with long-term use. This characteristic makes it a valuable therapeutic option, especially in an era of increasing bacterial resistances. Studies have shown that even after decades of use, there was no significant acquired resistance among gram-positive bacteria and yeasts, emphasizing its effectiveness in treating infections without contributing to the global resistance issue (Stauss-Grabo et al., 2014).
Fungicidal Effects
Tyrothricin has also demonstrated potent fungicidal effects, particularly against Candida albicans. Its rapid action in reducing yeast numbers and impairing metabolic activity makes it a potential candidate for treating mucosal infections caused by Candida species (Kretschmar et al., 1996).
Applications in Wound Healing
In clinical settings, tyrothricin has been used effectively for the treatment of superficial wounds and bacterial skin infections. Its broad-spectrum antimicrobial activity and low risk of resistance development make it a suitable candidate for diverse topical applications. It has shown efficacy in accelerating wound healing, which supports its use in treating minor and superficial wounds (Lang & Staiger, 2016).
Agricultural Applications
Tyrothricin also holds potential in agricultural settings. Studies have shown it to be non-toxic to honey bee adults and larvae, indicating its safety for use in agriculture. Furthermore, its activity against fungal plant pathogens and foulbrood causing pathogens in honey bee larvae suggests its potential utility in protecting crops and bee populations from infectious agents (Vosloo et al., 2017).
Regulatory Functions in Bacterial Sporulation
Tyrothricin has been observed to specifically inhibit RNA synthesis in Bacillus brevis, suggesting a role in regulating gene transcription during the transition from vegetative growth to sporulation. This indicates a potential research avenue in understanding bacterial life cycles and developing targeted antibacterial strategies (Sarkar & Paulus, 1972).
Antimalarial Properties
Interestingly, components of tyrothricin, specifically tyrocidines, have shown activity against the human malaria parasite Plasmodium falciparum. This suggests its potential as an antimalarial agent, particularly considering its selective toxicity towards infected erythrocytes and inhibition of parasite development (Rautenbach et al., 2007).
properties
IUPAC Name |
3-methyl-4-[16-(4-methyl-2,5-dioxofuran-3-yl)hexadecyl]furan-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O6/c1-19-21(25(29)31-23(19)27)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-22-20(2)24(28)32-26(22)30/h3-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXQKIRYCLFUCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC1=O)CCCCCCCCCCCCCCCCC2=C(C(=O)OC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80161704 | |
| Record name | Tyromycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tyromycin A | |
CAS RN |
141364-77-4 | |
| Record name | Tyromycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141364774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyromycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



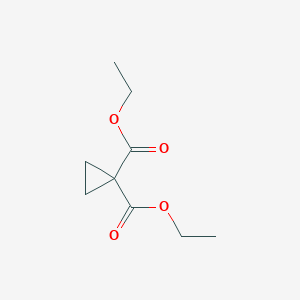
![Ethyl 2-amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B117593.png)
